Superior Wacker-Type Oxidation Yield and Regioselectivity at Room Temperature
In the Wacker-type oxidation of olefins to ketones, Fe(dbm)₃ as a catalyst achieves ketone yields of up to 97% with complete (100%) regioselectivity under ambient conditions (room temperature, air as oxidant). This performance is reported in a study that also tested an alternative catalytic system using iron(II) chloride and neocuproine. While both systems are effective, the Fe(dbm)₃ system is highlighted for its operational simplicity and high functional group tolerance, offering a direct, air-stable alternative to the more sensitive in situ generated catalyst [1].
| Evidence Dimension | Catalytic yield in olefin oxidation to ketone |
|---|---|
| Target Compound Data | Up to 97% yield, 100% regioselectivity |
| Comparator Or Baseline | FeCl₂ + neocuproine (no direct yield given, but system is less convenient) |
| Quantified Difference | Not directly quantified, but Fe(dbm)₃ system is pre-formed and air-stable |
| Conditions | Olefin oxidation, PhSiH₃ additive, EtOH, room temperature, air |
Why This Matters
This evidence demonstrates that Fe(dbm)₃ provides a pre-formed, air-stable, and highly effective catalyst for a key organic transformation, avoiding the need for in situ catalyst generation and offering high yields and perfect regiocontrol.
- [1] Puls, F., Linke, P., Kataeva, O., & Knölker, H.-J. (2021). Iron-Catalyzed Wacker-type Oxidation of Olefins at Room Temperature with 1,3-Diketones or Neocuproine as Ligands. Angewandte Chemie International Edition, 60(25), 14083–14090. https://doi.org/10.1002/anie.202103222 View Source
